molecular formula C9H12O3 B3280662 Dimethoxy(phenyl)methanol CAS No. 72046-50-5

Dimethoxy(phenyl)methanol

Cat. No.: B3280662
CAS No.: 72046-50-5
M. Wt: 168.19 g/mol
InChI Key: RBWKALYSJJBYDR-UHFFFAOYSA-N
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Description

Dimethoxy(phenyl)methanol (CAS 5653-67-8), also known as 2,3-dimethoxybenzyl alcohol, is a substituted benzyl alcohol derivative with the molecular formula C₉H₁₂O₃ and a molecular weight of 168.19 g/mol . Its structure consists of a phenyl ring substituted with two methoxy groups at the 2- and 3-positions and a hydroxymethyl group at the benzylic position . This compound is a versatile building block and intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and ligands for metal complexes . In scientific research, this compound has demonstrated significant biological activity. Studies have shown it exhibits antibacterial properties against various Gram-positive and Gram-negative bacteria, as well as promising antifungal activity against common fungal pathogens such as Candida albicans . The mechanism of action for this compound involves its interaction with specific enzymes and molecular targets. For instance, it is known to stabilize lignin peroxidase and promote the enzyme's ability to oxidize various substrates, an interaction that is crucial for its role in fungal ligninolysis . As a synthetic intermediate, it can be used in the oxidation of flavonols and related heterocyclic compounds, enabling the synthesis of complex molecules with potential biological activities . This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethoxy(phenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-11-9(10,12-2)8-6-4-3-5-7-8/h3-7,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWKALYSJJBYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)(O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethoxy(phenyl)methanol can be synthesized through several methods. One common approach involves the reaction of methanol with paraformaldehyde in the presence of a molecularly defined nickel (II) complex as a catalyst. This reaction proceeds under mild and neutral conditions, resulting in high yields of the desired product .

Industrial Production Methods: Industrial production of this compound typically involves the oxidation of methanol over heterogeneous mixed metal surfaces of selective oxidation catalysts. This method is preferred for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Dimethoxy(phenyl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Veratraldehyde

    Reduction: Corresponding alcohol derivatives

    Substitution: Various substituted benzyl alcohols

Scientific Research Applications

Mechanism of Action

The mechanism of action of dimethoxy(phenyl)methanol involves its interaction with specific enzymes and molecular targets. For example, it stabilizes lignin peroxidase and promotes the enzyme’s ability to oxidize various substrates. This interaction is crucial for its role in fungal ligninolysis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological, physicochemical, and synthetic properties of dimethoxy(phenyl)methanol derivatives are highly influenced by the positions of methoxy groups and additional substituents. Below is a structured comparison with key analogs:

Structural Isomers: 2,3- vs. 3,4-Dimethoxy Substitution

  • 2,3-Dimethoxybenzyl Alcohol (CAS 5653-67-8): Exhibits a hydroxymethyl group adjacent to two methoxy groups on the phenyl ring. No direct pharmacological data is provided in the evidence, but structurally similar compounds (e.g., 2',4'-dimethoxy phenyl derivatives) show enhanced cytotoxicity in HeLa cells (IC₅₀ = 0.7 μM) compared to colchicine (IC₅₀ = 23.6 μM) .
  • 3,4-Dimethoxyphenyl Derivatives: Found in anti-HIV PETT analogs (e.g., 3,4-dimethoxyphenylethyl-1,3,5-triazinyl thiourea derivatives). In cytotoxicity studies, 3',4'-dimethoxy phenyl analogs showed stronger activity in HL-60 cells than 2',4'-isomers, highlighting cell-line-dependent effects .

Pharmacological Activity

Compound Class Substituent Positions Key Activity Reference
2',4'-Dimethoxy phenyl 2',4' Cytotoxic (HeLa IC₅₀ = 0.7 μM)
3',4'-Dimethoxy phenyl 3',4' Cytotoxic (HL-60 IC₅₀ = 0.1 μM)
3,4-Dimethoxy phenyl thioureas 3,4 Anti-HIV activity (unspecified potency)
  • Meta-Substitution Effects : Introduction of a methyl group at the meta-position of the phenyl ring in 3,4-dimethoxy derivatives marginally increased enzyme-binding potency, suggesting steric constraints in target pockets .

Physicochemical Properties

  • Melting Points : Related dimethoxybenzyl alcohol derivatives exhibit melting points in the range of 47–50°C (e.g., triazine-based compounds) , while indole analogs with methylcarboxyethyl groups melt at 124–126°C .
  • Solubility: Methoxy groups generally enhance solubility in polar solvents like methanol and dichloromethane, as seen in purification protocols .

Key Findings and Implications

Substituent Position Dictates Activity :

  • 2',4'-Dimethoxy phenyl derivatives excel in HeLa cell cytotoxicity, whereas 3',4'-isomers are more potent in HL-60 cells .
  • Anti-HIV activity in 3,4-dimethoxy derivatives underscores the importance of substitution patterns in target engagement .

Synthetic Flexibility :

  • Methoxy-substituted benzyl alcohols are accessible via diverse routes, enabling tailored modifications for drug discovery .

Biological Activity

Dimethoxy(phenyl)methanol, also known as 3,4-dimethoxyphenylmethanol, is an organic compound characterized by its unique structure featuring two methoxy groups (-OCH₃) on a phenyl ring and a hydroxymethyl group (-CH₂OH). Its molecular formula is C9H12O3C_9H_{12}O_3, with a molecular weight of approximately 168.19 g/mol. This compound has garnered attention for its biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Biological Activity Overview

This compound exhibits several notable biological activities, including:

The biological activity of this compound can be attributed to its interactions with various biological targets. Its methoxy groups enhance lipophilicity, allowing effective interaction with cellular membranes and proteins. Notably, studies have shown that it can modulate enzyme activities related to drug metabolism, which is crucial for understanding its pharmacokinetics and potential side effects.

Interaction with Enzymes

This compound has been reported to interact with enzymes involved in metabolic pathways. For instance, it may influence the activity of cytochrome P450 enzymes, which play a significant role in drug metabolism.

Antibacterial Activity

A study investigating the antibacterial properties of this compound revealed significant activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that the compound was effective at lower concentrations compared to traditional antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Salmonella typhimurium25
Pseudomonas aeruginosa30

The results suggest that this compound could serve as a lead compound for developing new antibacterial agents .

Antifungal Activity

In another study focusing on antifungal activity, this compound was evaluated against common fungal pathogens. The compound exhibited promising results:

Fungal StrainMIC (µg/mL)
Candida albicans10
Aspergillus niger15
Cryptococcus neoformans20

These findings support the potential use of this compound in treating fungal infections.

Q & A

Q. What are the primary synthetic routes for Dimethoxy(phenyl)methanol, and how can reaction conditions be optimized for yield and purity?

this compound is typically synthesized via reduction of the corresponding aldehyde (e.g., 2,5-dimethoxybenzaldehyde) using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents such as tetrahydrofuran (THF) . Optimization involves controlling temperature (0–25°C), stoichiometric ratios, and inert atmospheres to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity .

Q. How can nuclear magnetic resonance (NMR) spectroscopy distinguish positional isomers of this compound?

¹H and ¹³C NMR are critical for structural elucidation. For example, in 2,5-dimethoxy isomers, the aromatic proton signals split into distinct doublets due to meta-coupling (J ≈ 2–3 Hz), while para-substituted methoxy groups exhibit singlet peaks. Hydroxyl protons appear as broad singlets (~1–5 ppm) and can be confirmed via deuterium exchange .

Q. What analytical methods are recommended for assessing the photostability of this compound?

Photodegradation studies in acetonitrile or methanol under UV/visible light (e.g., 365 nm) use HPLC-MS to monitor decomposition products like dimethoxybenzaldehyde and cinnamic acid derivatives. Kinetic analysis (e.g., pseudo-first-order rate constants) quantifies stability, with 3,5-dimethoxy isomers degrading faster than 2,5-substituted analogs .

Advanced Research Questions

Q. How do substituent positions (ortho, meta, para) on the phenyl ring influence the biological activity of this compound derivatives?

Structure-activity relationship (SAR) studies reveal that 2,4-dimethoxy substitution enhances cytotoxicity in cancer cell lines (e.g., HeLa, IC₅₀ ≈ 0.7–2.3 μM) compared to 3,4-dimethoxy analogs. This is attributed to improved hydrophobic interactions with target proteins, as shown by CoMSIA models (q² = 0.857, r² = 0.984) . Fluorinated derivatives (e.g., 4-fluoro-2,6-dimethoxy) further modulate electronic properties, altering binding affinities in enzyme inhibition assays .

Q. What computational strategies resolve contradictions in reactivity data for this compound under varying conditions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for oxidation or substitution reactions. For example, methoxy group orientation affects steric hindrance in nucleophilic aromatic substitution, explaining discrepancies in reaction rates between 2,5- and 3,5-dimethoxy isomers . Molecular dynamics simulations further predict solvation effects on reaction pathways.

Q. How can degradation products of this compound be identified and quantified in complex matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode detects trace metabolites. For instance, autoxidation products like bicyclopentadione derivatives (C₂₃H₂₄O₈) are identified via high-resolution MS (HRMS) and validated against synthetic standards . Quantitation uses external calibration curves with deuterated internal standards (e.g., D₃-methanol).

Methodological Guidance

Q. What protocols ensure reproducible synthesis of enantiomerically pure this compound derivatives?

Chiral resolution employs chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC. Asymmetric catalysis using Jacobsen’s Mn-salen complexes achieves enantiomeric excess (ee) >90% for fluorinated analogs. Polarimetry and circular dichroism (CD) verify optical purity .

Q. Which in vitro assays are suitable for evaluating the anti-fungal activity of this compound analogs?

Broth microdilution assays (CLSI M38-A2 guidelines) against Fusarium oxysporum or Aspergillus candidus determine minimum inhibitory concentrations (MICs). Cytotoxicity is assessed via MTT assays on mammalian cell lines (e.g., Vero cells), with selectivity indices (SI = IC₅₀/MIC) >10 indicating therapeutic potential .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethoxy(phenyl)methanol
Reactant of Route 2
Dimethoxy(phenyl)methanol

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